

The Selective Glutaminase (GLS1) Inhibitor CB-839: A Technical Guide

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Compound of Interest

Compound Name: GMA-839

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Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction."^[1] Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of glutamine to glutamate.^{[2][3]} This process provides cancer cells with essential metabolic intermediates for energy production, biosynthesis, and redox homeostasis.^{[1][3]} CB-839 (Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.^[4] ^[5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer cell death and tumor growth inhibition.^[6] This technical guide provides an in-depth overview of CB-839, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer Metabolism

Many tumor cells are highly dependent on glutamine as a primary source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential macromolecules like nucleotides, amino acids, and lipids.^{[1][3]} Glutaminase 1 (GLS1) is the rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers,

correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor

CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure

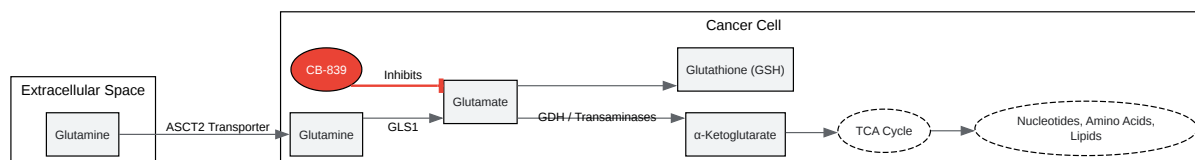
- Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]
- Molecular Formula: $C_{26}H_{24}F_3N_7O_3S$ [9]
- Molecular Weight: 571.58 g/mol [9]

Mechanism of Action

CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6] This blockade of glutaminolysis has several downstream effects on cancer cells:

- Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a precursor to the TCA cycle intermediate α -ketoglutarate, CB-839 impairs anaplerosis, leading to decreased energy production.[1]
- Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for rapidly dividing cells.[1]
- Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis. [1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the point of intervention for CB-839.



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Caption: Glutaminolysis pathway and CB-839's point of inhibition.

Quantitative Data

In Vitro Potency of CB-839

The half-maximal inhibitory concentration (IC_{50}) of CB-839 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
Recombinant Human GAC	-	24	[11]
Endogenous Glutaminase (mouse kidney)	-	23	[4]
Endogenous Glutaminase (mouse brain)	-	28	[4]
HCC1806	Triple-Negative Breast Cancer	55	
MDA-MB-231	Triple-Negative Breast Cancer	19	
A549	Non-Small Cell Lung Cancer	26	[4]
CAKI-1	Renal Cell Carcinoma	40	[4]
HCT-116	Colorectal Carcinoma	28	[4]
NCI-H460	Non-Small Cell Lung Cancer	36	[4]
CT-26	Colorectal Carcinoma	420	[4]

Preclinical Pharmacokinetics of CB-839

Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

Species	Dose	T _{max} (hours)	t _{1/2} (hours)	Reference
Mouse	200 mg/kg (oral)	4	~4	[12][13]
Patient (Phase 1)	800 mg BID	4.0	4.2	[14]

In Vivo Efficacy of CB-839

CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a single agent and in combination with other therapies.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)	Reference
Patient-Derived TNBC	Triple-Negative Breast Cancer	CB-839 (200 mg/kg, p.o.)	Significant	
JIMT-1	HER2+ Breast Cancer	CB-839 (200 mg/kg, p.o.)	54%	[5]
JIMT-1	HER2+ Breast Cancer	CB-839 + Paclitaxel	100%	[5]
HN5	Head and Neck Squamous Cell Carcinoma	CB-839 (200 mg/kg, p.o.)	94.9% (vs. vehicle)	[15]
CAL-27	Head and Neck Squamous Cell Carcinoma	CB-839 + Ionizing Radiation	Significant reduction vs. monotherapy	[15]

Experimental Protocols

Glutaminase (GLS1) Activity Assay

This protocol is adapted from a commercially available GLS1 inhibitor screening assay kit.[\[5\]](#)

Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.

Materials:

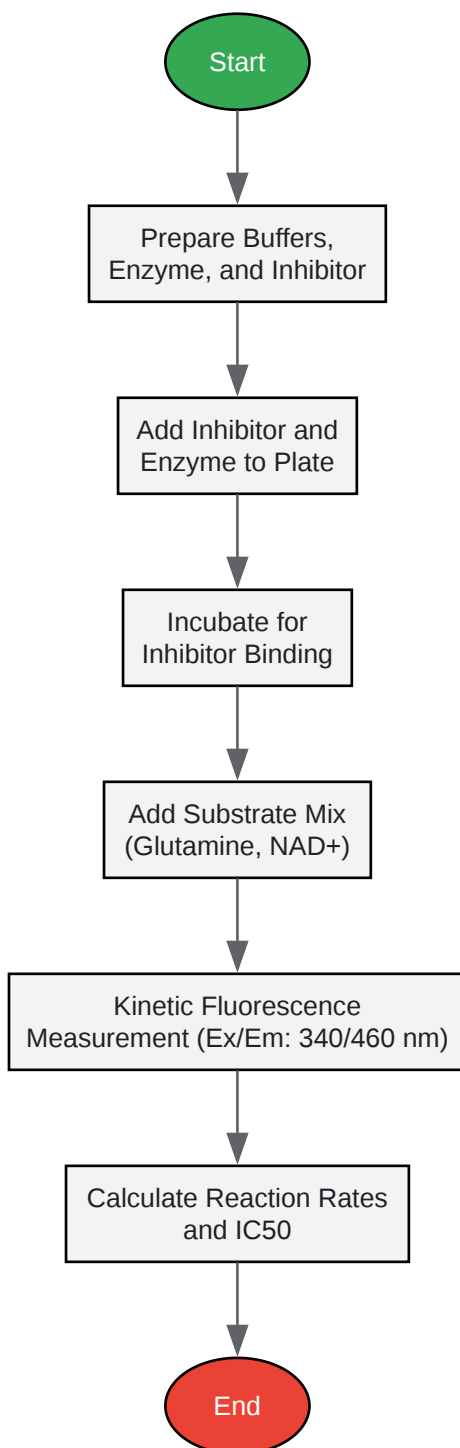
- Purified recombinant GLS1 enzyme
- L-Glutamine (substrate)
- NAD⁺

- Coupling reagent (e.g., glutamate dehydrogenase)
- GLS1 assay buffer
- CB-839
- 96-well black microplate
- Fluorescent microplate reader

Procedure:

- Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended concentration.
- Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired concentration.
- Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.
- Assay Plate Setup:
 - To the wells, add the test inhibitor (CB-839) or vehicle control.
 - Add the diluted GLS1 enzyme to all wells except the "Blank" control.
 - Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
- Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD⁺ in 1X GLS1 buffer.
- Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm and an emission of 460 nm, taking readings every minute for a set duration.

- Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition of GLS1 activity by CB-839. Calculate the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for the GLS1 activity assay.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.^{[1][16][17]}

Objective: To determine the effect of CB-839 on the viability of cancer cells.

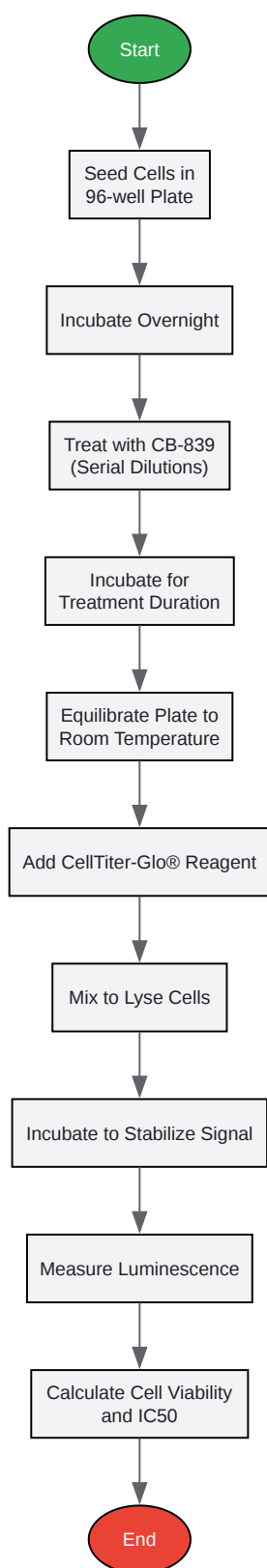
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CB-839
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
 - Include wells with medium only for background measurement.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of CB-839 in complete medium.

- Add the diluted CB-839 or vehicle control to the appropriate wells.
- Incubate for the desired treatment duration (e.g., 72 hours).
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all readings.
 - Normalize the data to the vehicle-treated control wells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the CB-839 concentration to determine the IC₅₀ value.



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Caption: Workflow for the CellTiter-Glo® cell viability assay.

In Vivo Xenograft Study

This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse xenograft model.^{[18][19]}

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line of interest
- Matrigel (optional)
- CB-839 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice for tumor growth.
 - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:

- Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically twice daily (BID).
- Continue treatment for the duration of the study.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
 - Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Study Endpoint and Analysis:
 - The study may be terminated when the tumors in the control group reach a maximum allowable size.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
 - Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of CB-839.

Clinical Development

CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.^{[20][21][22][23][24][25][26]} The clinical trial NCT02071862 was a Phase 1/2 study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in patients with advanced solid tumors.^{[12][20][21][22][23][24][25][26]} The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.^[21]

Conclusion

CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and

clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of CB-839.

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